molecular formula C10H11BrO2 B3272205 Methyl 2-(bromomethyl)-6-methylbenzoate CAS No. 56427-77-1

Methyl 2-(bromomethyl)-6-methylbenzoate

Cat. No. B3272205
CAS RN: 56427-77-1
M. Wt: 243.1 g/mol
InChI Key: UDNSKBMNXZVXKW-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-6-methylbenzoate” is a chemical compound with the molecular formula C9H9BrO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, lenalidomide, a drug used in the treatment of multiple myeloma and other diseases, is synthesized using a compound treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, followed by hydrogenation of the nitro group . Another synthesis method involves a series of reactions including dissolving sodium hydroxide in methanol, chloromethylation, nucleophilic reaction, and reaction with dimethyl carbonate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(bromomethyl)-6-methylbenzoate” can be analyzed using various spectroscopic techniques. The molecular weight of the compound is 229.071 Da .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(bromomethyl)-6-methylbenzoate” can be complex and depend on the conditions and reagents used. For example, in the presence of a base, an E2 elimination reaction can occur .


Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)-6-methylbenzoate” has a molecular weight of 229.07 . More specific physical and chemical properties such as boiling point, density, and solubility can be determined through experimental methods.

Safety and Hazards

“Methyl 2-(bromomethyl)-6-methylbenzoate” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing. Use of personal protective equipment is recommended .

Future Directions

“Methyl 2-(bromomethyl)-6-methylbenzoate” is used for research and development purposes . It can be purchased online from various chemical suppliers for use in laboratory research . Its future directions could include further exploration of its synthesis methods, chemical reactions, and potential applications in the synthesis of pharmaceutical drugs .

properties

IUPAC Name

methyl 2-(bromomethyl)-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSKBMNXZVXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-6-methylbenzoate

Synthesis routes and methods I

Procedure details

NBS (40.85 mmol, 1 equiv.) and benzoyl peroxide (10.21 mmol, 0.25 equiv.) were added to a solution of methyl 2,6-dimethylbenzoate (40 mmol, 1 equiv.) in CCL4 (75 ml), and the mixture was heated for 20 min at boiling temperature. The reaction mixture was filtered out over celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (1.5% ethyl acetate/hexane). Yield: 32%
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40.85 mmol
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10.21 mmol
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40 mmol
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2,6-dimethyl-benzoate (22.0 g, 134 mmol, example 1) in CCl4 (250 mL) is added N-bromo-succinimide (19 g, 107 mmol) followed by benzoyl peroxide (1.0 g, 4.0 p mmol). The resulting solution is warmed to reflux and stirred at this temperature for 20 min. The reaction mixture is then allowed to cool before being diluted with ether (200 mL), filtered and concentrated. The residue is purified by flash chromatography (silica, 4% acetone in hexanes) to give the title compound. This product (approx. 85% purity, remainder is methyl 2,6dimethyl benzoate) is used without further purification. MS (EI) 242, 244 (M+, Br pattern).
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22 g
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19 g
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250 mL
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1 g
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200 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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